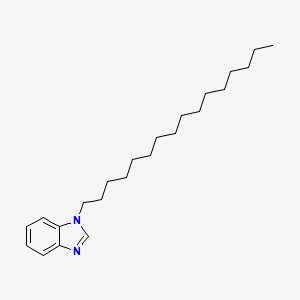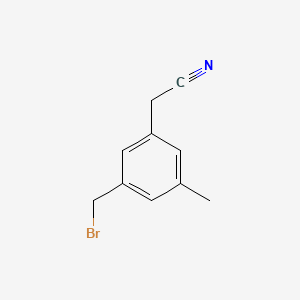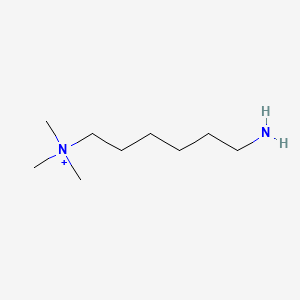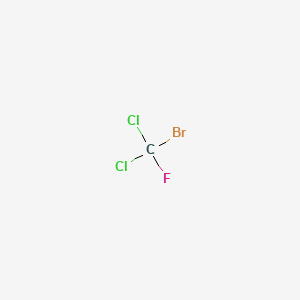
Bromodichlorofluoromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodichlorofluoromethane is a chemical compound with the formula CBrCl₂F. It is a member of the haloalkane family, which consists of alkanes with one or more halogen atoms. This compound is known for its use in fire suppression systems due to its effectiveness in extinguishing fires without leaving residue that could damage sensitive equipment .
Preparation Methods
Bromodichlorofluoromethane is synthesized through a two-step process starting from chloroform. In the first step, chloroform is fluorinated with hydrogen fluoride to produce chlorodifluoromethane. In the second step, chlorodifluoromethane is reacted with elemental bromine at high temperatures (400-600°C) for a short duration (about 3 seconds). This method yields this compound with an overall efficiency of over 90% .
Chemical Reactions Analysis
Bromodichlorofluoromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Scientific Research Applications
Bromodichlorofluoromethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Its properties are studied to understand the effects of halogenated compounds on biological systems.
Medicine: Research is conducted to explore its potential use in medical applications, although it is not widely used in this field.
Mechanism of Action
The mechanism by which bromodichlorofluoromethane exerts its fire suppression effects involves the interruption of the chemical reactions that sustain combustion. It absorbs heat and releases halogen atoms, which react with free radicals in the flame, effectively quenching the fire. This process prevents the fire from spreading and reduces the risk of re-ignition .
Comparison with Similar Compounds
Bromodichlorofluoromethane is compared with other haloalkanes such as:
Bromochlorofluoromethane (CHBrClF): Similar in structure but with different halogen atoms, making it useful for different applications.
Bromochlorodifluoromethane (CBrClF₂): Known for its use in fire extinguishers, it has a similar fire suppression mechanism but different physical properties.
Bromochlorofluoroiodomethane (CHBrClFI): A theoretical compound with iodine replacing one of the halogens, studied for its unique properties.
This compound stands out due to its specific combination of halogens, which provides a balance of stability, reactivity, and effectiveness in fire suppression.
Properties
CAS No. |
353-58-2 |
|---|---|
Molecular Formula |
CBrCl2F |
Molecular Weight |
181.82 g/mol |
IUPAC Name |
bromo-dichloro-fluoromethane |
InChI |
InChI=1S/CBrCl2F/c2-1(3,4)5 |
InChI Key |
ARBYBCHKMDUXNE-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)

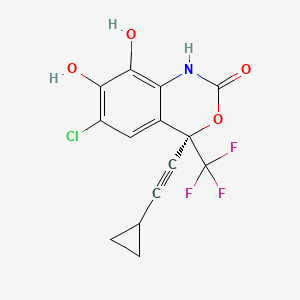
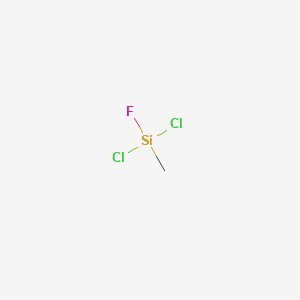
![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)
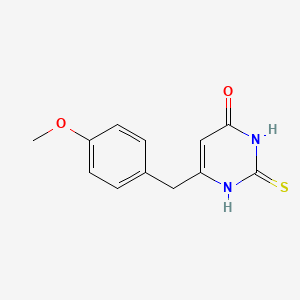
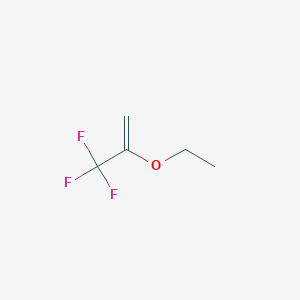
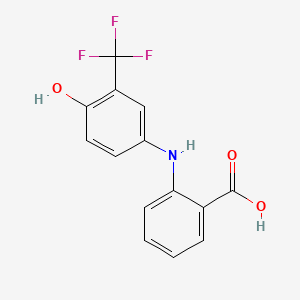
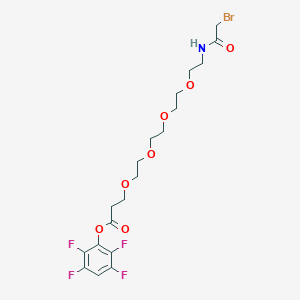
![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
